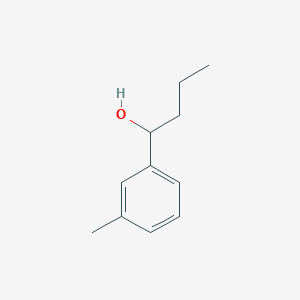
1-(m-Tolyl)butan-1-ol
Descripción general
Descripción
1-(m-Tolyl)butan-1-ol is an organic compound with the molecular formula C₁₁H₁₆O It is a primary alcohol featuring a butyl group attached to a tolyl group (a benzene ring substituted with a methyl group at the meta position)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)butan-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of m-tolylmagnesium bromide with butanal. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran.
Reduction of Ketones: Another method involves the reduction of 1-(m-tolyl)butan-1-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods:
Análisis De Reacciones Químicas
1-(m-Tolyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (1-(m-tolyl)butanal) or carboxylic acid (1-(m-tolyl)butanoic acid) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane (1-(m-tolyl)butane) using strong reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding alkyl chloride (1-(m-tolyl)butyl chloride).
Aplicaciones Científicas De Investigación
1-(m-Tolyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structural features make it a potential intermediate in the synthesis of drugs and biologically active molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(m-Tolyl)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the hydroxyl group, participating in various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
1-(m-Tolyl)butan-1-ol can be compared with other similar compounds, such as:
1-Phenylbutan-1-ol: Similar structure but with a phenyl group instead of a tolyl group. It exhibits different reactivity and applications.
1-(p-Tolyl)butan-1-ol: Similar structure but with the methyl group at the para position. This positional isomer may have different physical and chemical properties.
1-(o-Tolyl)butan-1-ol: Similar structure but with the methyl group at the ortho position. This isomer also exhibits distinct properties and reactivity.
Propiedades
IUPAC Name |
1-(3-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11-12H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFDOGZMJABFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B7846830.png)
![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)
![7,8-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846842.png)


![[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846861.png)
![[(2S)-3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846869.png)
![[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846871.png)
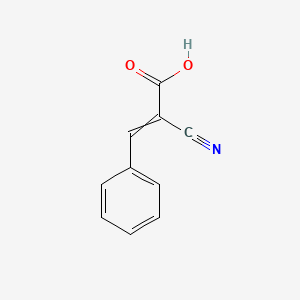
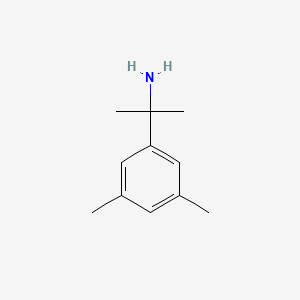
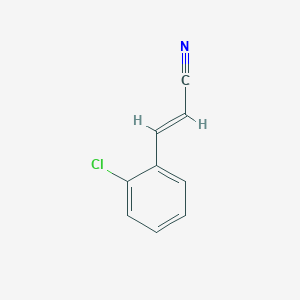
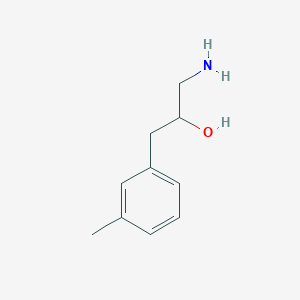
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
